![molecular formula C7H3ClF3NO3 B1402269 2-[Chloro(difluoro)methoxy]-1-fluoro-4-nitro-benzene CAS No. 1404194-25-7](/img/structure/B1402269.png)
2-[Chloro(difluoro)methoxy]-1-fluoro-4-nitro-benzene
Übersicht
Beschreibung
2-[Chloro(difluoro)methoxy]-1-fluoro-4-nitro-benzene is a fluorinated aromatic compound characterized by the presence of chloro, difluoromethoxy, fluoro, and nitro substituents on a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[Chloro(difluoro)methoxy]-1-fluoro-4-nitro-benzene typically involves multiple steps, starting from commercially available precursors. One common method involves the introduction of the difluoromethoxy group via a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and specific solvents to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-[Chloro(difluoro)methoxy]-1-fluoro-4-nitro-benzene can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of quinones or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Derivatives with different substituents replacing the chloro or fluoro groups.
Reduction: Amino derivatives.
Oxidation: Quinones or other oxidized aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-[Chloro(difluoro)methoxy]-1-fluoro-4-nitro-benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Potential use in the development of fluorinated pharmaceuticals due to its unique properties.
Medicine: Investigated for its potential as a precursor in the synthesis of drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings with enhanced chemical resistance.
Wirkmechanismus
The mechanism of action of 2-[Chloro(difluoro)methoxy]-1-fluoro-4-nitro-benzene depends on its specific application. In chemical reactions, the electron-withdrawing effects of the fluoro and nitro groups can influence the reactivity of the compound. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
2-(Chlorodifluoromethoxy)-1,1,1-trifluoroethane: Another fluorinated compound with similar structural features.
Fluorinated Quinolines: Compounds with fluorine atoms incorporated into a quinoline ring, exhibiting unique biological activities.
Uniqueness: 2-[Chloro(difluoro)methoxy]-1-fluoro-4-nitro-benzene is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of both chloro and difluoromethoxy groups, along with a nitro group, makes it a versatile compound for various synthetic and research applications.
Eigenschaften
IUPAC Name |
2-[chloro(difluoro)methoxy]-1-fluoro-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO3/c8-7(10,11)15-6-3-4(12(13)14)1-2-5(6)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVYPTGPPHQVEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])OC(F)(F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


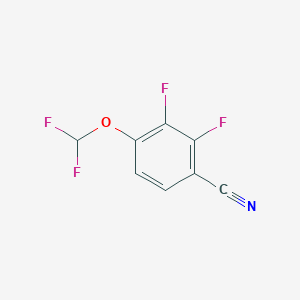
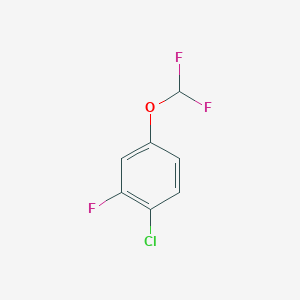
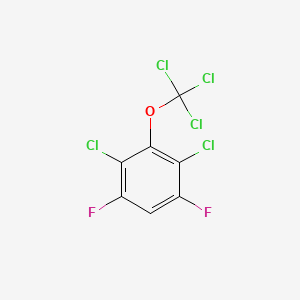
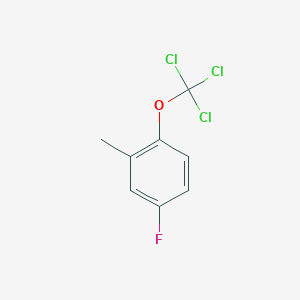
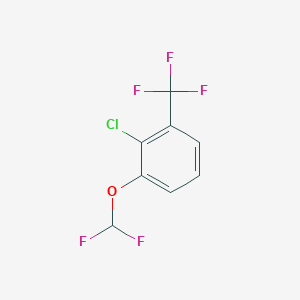
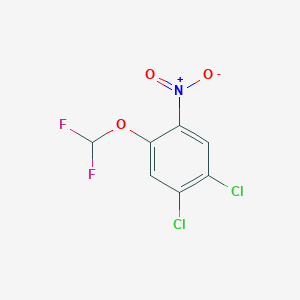
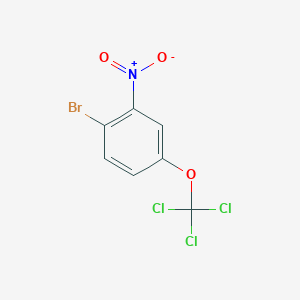
![2-Chloro-1-[chloro(difluoro)methoxy]-3-(trifluoromethyl)benzene](/img/structure/B1402195.png)
![1-Chloro-3-[chloro(difluoro)-methoxy]-2-methyl-benzene](/img/structure/B1402196.png)
![2-Chloro-1-[chloro(difluoro)-methoxy]-4-nitro-benzene](/img/structure/B1402199.png)
![1-Chloro-2-[chloro(difluoro)-methoxy]-4-nitro-benzene](/img/structure/B1402200.png)

![2-Chloro-5-[chloro(difluoro)methoxy]-1,3-difluoro-benzene](/img/structure/B1402207.png)

